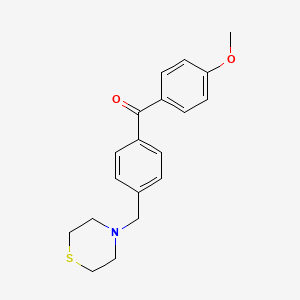

4-Methoxy-4'-thiomorpholinomethylbenzophenone

Übersicht

Beschreibung

“4-Methoxy-4’-thiomorpholinomethylbenzophenone” is a chemical compound with the molecular formula C19H21NO2S . It is also known by its synonyms “4-Methoxy-4’-thiomorpholinomethylbenzophenone” and "Methanone, (4-methoxyphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-" .

Molecular Structure Analysis

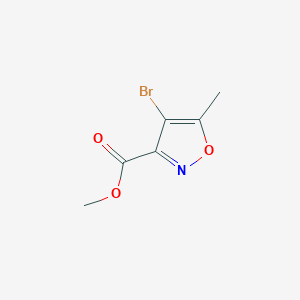

The molecular structure of “4-Methoxy-4’-thiomorpholinomethylbenzophenone” consists of 19 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact 3D structure would require more detailed analysis or computational modeling.Wissenschaftliche Forschungsanwendungen

-

Organic Nonlinear Optic Materials

- Field : Materials Science

- Application : The organic aromatic 4-methoxy-2-nitroaniline single crystal has potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

- Method : The crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .

- Results : The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

-

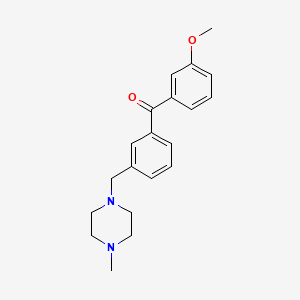

Infrared Light Activation

- Field : Organic Synthesis

- Application : Infrared light activation is used to carry out a wide range of reactions with short reaction times and high yields . It’s an environmentally friendly, solvent-free alternative in organic synthesis .

- Method : The compound 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol was prepared from 4-methoxyphenol, 1 eq. of thiomorpholine and 2 eq. of formaldehyde . The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc .

- Results : After 8 minutes, the reaction was completed . The mixture was chromatographed on silica gel using solvent gradient hexane/ethyl acetate . The yield was 76% .

-

Green Fuels and Flavoring Chemicals

- Field : Chemistry and Food Industry

- Application : 2-Methoxyphenol, a compound similar to 4-Methoxy-4’-thiomorpholinomethylbenzophenone, is an important component of many different compounds . It can be considered a potential precursor to “green fuels” due to its origins in biomass . It can also be used as a starting material for the production of a number of other flavoring chemicals, including eugenol .

- Method : Potash and dimethyl sulphate can be used to catalyze the methylation of o-catechol, which ultimately produces 2-methoxyphenol as a byproduct .

- Results : The yield of this process is not specified in the source .

-

Skin Depigmentation

- Field : Dermatology

- Application : 4-Methoxyphenol is the active ingredient in a lot of different skin depigmentation lotions .

- Method : The specific method of application or experimental procedures are not specified in the source .

- Results : The outcomes of this application are not specified in the source .

-

Infrared Light Activation

- Field : Organic Synthesis

- Application : Infrared light activation is used to carry out a wide range of reactions with short reaction times and high yields . It’s an environmentally friendly, solvent-free alternative in organic synthesis .

- Method : The compound 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol was prepared from 4-methoxyphenol, 1 eq. of thiomorpholine and 2 eq. of formaldehyde . The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc .

- Results : After 8 minutes, the reaction was completed . The mixture was chromatographed on silica gel using solvent gradient hexane/ethyl acetate . The yield was 76% .

-

Green Fuels and Flavoring Chemicals

- Field : Chemistry and Food Industry

- Application : 2-Methoxyphenol, a compound similar to 4-Methoxy-4’-thiomorpholinomethylbenzophenone, is an important component of many different compounds . Because of its origins in biomass, it may be considered a potential precursor to "green fuels" . Two-methoxyphenol can be used as a starting material for the production of a number of other flavoring chemicals, including eugenol .

- Method : Potash and dimethyl sulphate, for example, can be used to catalyze the methylation of o-catechol, which ultimately produces 2-methoxyphenol as a byproduct . This can be done in the presence of o-catechol .

- Results : The yield of this process is not specified in the source .

-

Skin Depigmentation

- Field : Dermatology

- Application : 4-Methoxyphenol is the active ingredient in a lot of different skin depigmentation lotions .

- Method : The specific method of application or experimental procedures are not specified in the source .

- Results : The outcomes of this application are not specified in the source .

-

Infrared Light Activation

- Field : Organic Synthesis

- Application : Infrared light activation is used to carry out a wide range of reactions with short reaction times and high yields . It’s an environmentally friendly, solvent-free alternative in organic synthesis .

- Method : The compound 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol was prepared from 4-methoxyphenol, 1 eq. of thiomorpholine and 2 eq. of formaldehyde . The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc .

- Results : After 8 minutes, the reaction was completed . The mixture was chromatographed on silica gel using solvent gradient hexane/ethyl acetate . The yield was 76% .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGDSIYHCSSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642902 | |

| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-thiomorpholinomethylbenzophenone | |

CAS RN |

898782-37-1 | |

| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

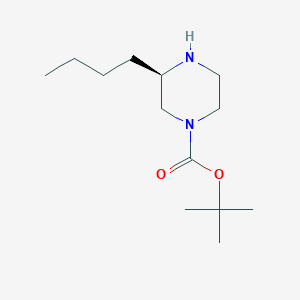

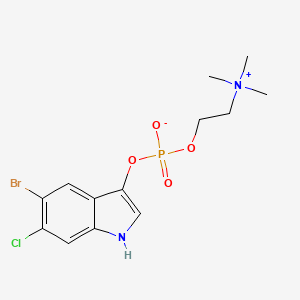

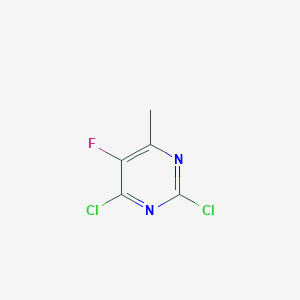

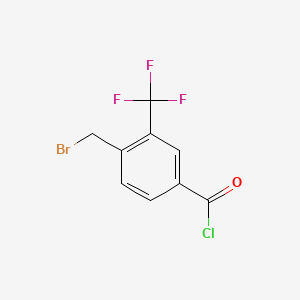

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)

![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)